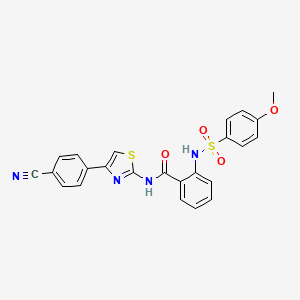
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, a methoxyphenylsulfonamido group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Attachment of the Methoxyphenylsulfonamido Group:
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thiazole or methoxy groups.
Reduction: Amino derivatives from the reduction of nitro or cyano groups.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-hydroxyphenylsulfonamido)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide: Similar structure but with a chloro group instead of a methoxy group.
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-nitrophenylsulfonamido)benzamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The combination of the thiazole ring, cyanophenyl group, and methoxyphenylsulfonamido group provides a distinctive set of chemical properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c1-32-18-10-12-19(13-11-18)34(30,31)28-21-5-3-2-4-20(21)23(29)27-24-26-22(15-33-24)17-8-6-16(14-25)7-9-17/h2-13,15,28H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOURZNIAWILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
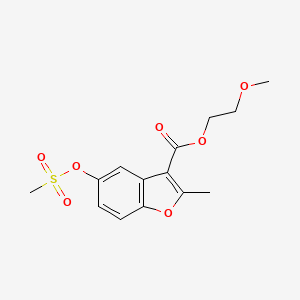
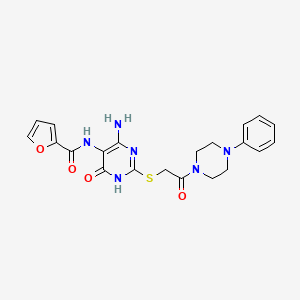
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2575266.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2575267.png)
![3,4-dichloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2575270.png)
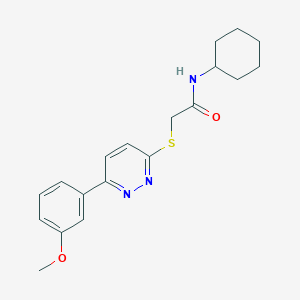
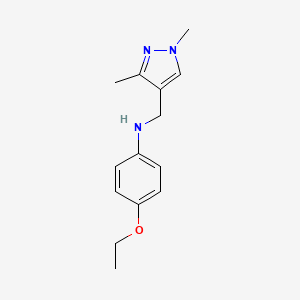
![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)
![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2575278.png)
![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B2575280.png)
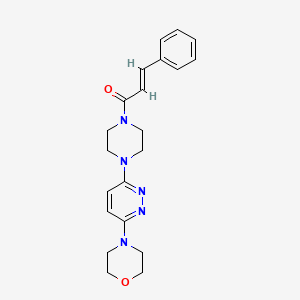
![3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2575282.png)
